2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide
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Overview
Description
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide typically involves multiple steps. One common approach is the reaction of 1-benzofuran-2-yl hydrazine with carbon disulfide and sodium hydroxide to form the corresponding hydrazinecarbothioamide. This intermediate is then reacted with 2,3,4-trifluoroacetophenone under acidic conditions to yield the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated derivatives of the trifluorophenyl group.
Scientific Research Applications
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, thereby disrupting key biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide
- 2-{[5-(1-benzofuran-2-yl)-4-isopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide
Uniqueness
The uniqueness of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluorophenyl group, in particular, enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C19H13F3N4O2S |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide |
InChI |
InChI=1S/C19H13F3N4O2S/c1-26-18(14-8-10-4-2-3-5-13(10)28-14)24-25-19(26)29-9-15(27)23-12-7-6-11(20)16(21)17(12)22/h2-8H,9H2,1H3,(H,23,27) |
InChI Key |
PYSIJYUFUVBZAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C(=C(C=C2)F)F)F)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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